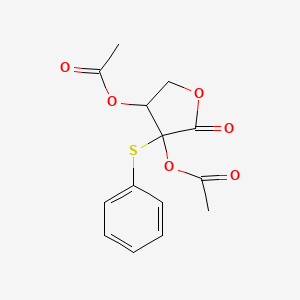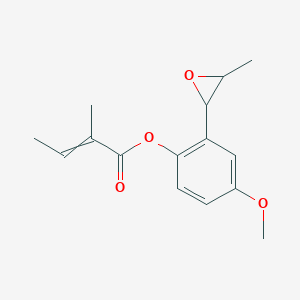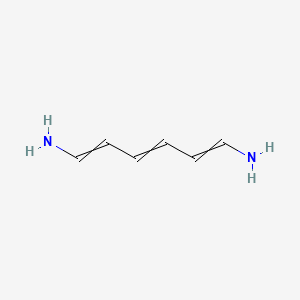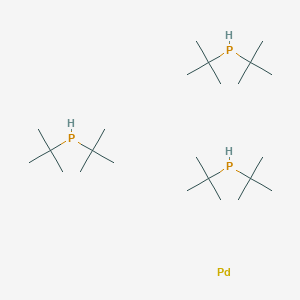![molecular formula C13H8N4O4 B12555728 2,2'-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole] CAS No. 144658-13-9](/img/structure/B12555728.png)
2,2'-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole]: is an organic compound that features a unique structure combining furan and oxadiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole] typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling of Furan and Oxadiazole Rings: The final step involves the coupling of the furan and oxadiazole rings through a methylene bridge. This can be achieved using formaldehyde or other methylene donors under acidic or basic conditions.
Industrial Production Methods
Industrial production of 2,2’-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole] may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole rings, potentially leading to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperatures).
Major Products
Oxidation: Furanones, carboxylic acids, and other oxidized derivatives.
Reduction: Hydrazine derivatives and reduced oxadiazole compounds.
Substitution: Substituted furans and oxadiazoles with various functional groups.
Aplicaciones Científicas De Investigación
2,2’-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its thermal stability and electronic properties.
Mecanismo De Acción
The mechanism of action of 2,2’-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole] depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological processes.
Material Science: In materials applications, the compound’s electronic properties and stability contribute to its function in polymers and resins.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Methylenebis[5-(methylfuran)]
- 2,2’-Methylenebis[5-(phenylfuran)]
- 2,2’-Methylenebis[5-(thienylfuran)]
Uniqueness
2,2’-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole] is unique due to the presence of both furan and oxadiazole rings, which confer distinct electronic and structural properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Propiedades
Número CAS |
144658-13-9 |
|---|---|
Fórmula molecular |
C13H8N4O4 |
Peso molecular |
284.23 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-5-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H8N4O4/c1-3-8(18-5-1)12-16-14-10(20-12)7-11-15-17-13(21-11)9-4-2-6-19-9/h1-6H,7H2 |
Clave InChI |
OBJFOARUTDDAKC-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=NN=C(O2)CC3=NN=C(O3)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12555703.png)
![3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol](/img/structure/B12555707.png)
![6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12555714.png)


![[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12555724.png)

